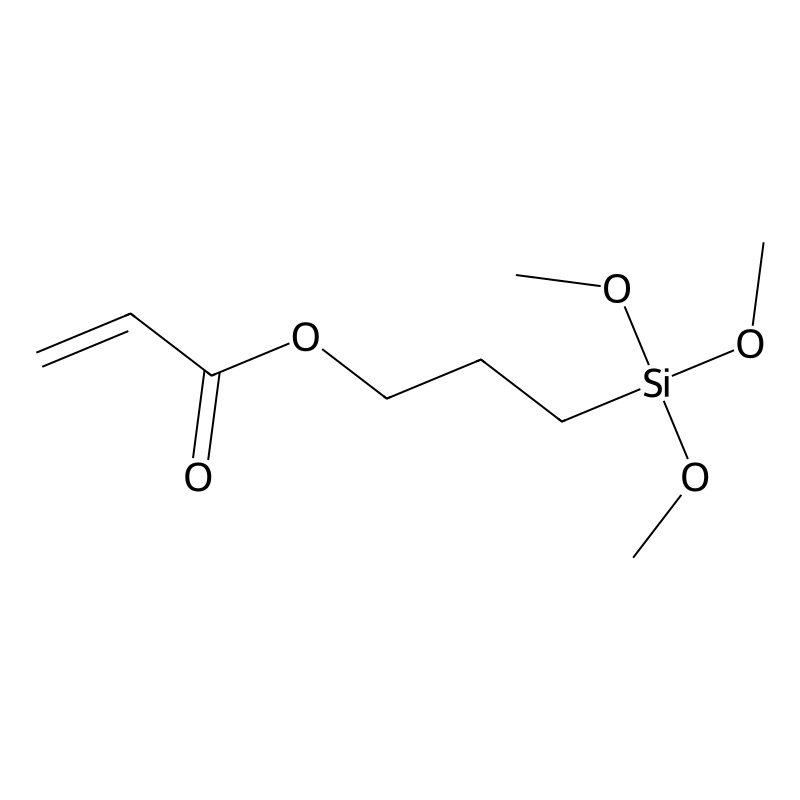

3-(Trimethoxysilyl)propyl acrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Coupling Agent

One prominent application of 3-(Trimethoxysilyl)propyl acrylate is as a coupling agent in the preparation of composite materials.

It acts as a bridge between organic and inorganic materials by covalently bonding to both through its functional groups. The acrylate group can participate in polymerization reactions with organic components, while the trimethoxysilyl group can react with hydroxyl groups present on inorganic fillers like silica nanoparticles. This coupling improves the adhesion between the organic matrix and the inorganic filler, leading to composites with enhanced mechanical properties, such as improved strength and durability.

Monomer for Functional Polymers

3-(Trimethoxysilyl)propyl acrylate can also be directly incorporated as a monomer into various polymer systems.

The presence of the trimethoxysilyl group allows the resulting polymer to bond to surfaces containing hydroxyl groups, enabling the creation of surface-functionalized polymers. These polymers can find applications in areas like:

- Biomedical engineering: For designing scaffolds for tissue engineering or modifying surfaces of implants to improve biocompatibility.

- Adhesives: To develop strong and durable adhesives for various substrates.

- Coatings: To create functional coatings with specific properties like adhesion, hydrophobicity, or conductivity.

Precursor for Silane-Based Materials

3-(Trimethoxysilyl)propyl acrylate can serve as a precursor for the synthesis of diverse silane-based materials.

These materials often possess unique properties like:

- Controlled release: Can be employed for the controlled release of drugs or other bioactive molecules.

- Encapsulation: Can be used to encapsulate various materials for protection or targeted delivery.

- Sensors: Can be incorporated into sensor designs due to their ability to respond to specific stimuli.

3-(Trimethoxysilyl)propyl acrylate is a reactive monomer characterized by its unique structure, which includes a trimethoxysilane group attached to a propyl acrylate backbone. Its molecular formula is and it has a molecular weight of approximately 234.32 g/mol. This compound serves primarily as a silane coupling agent, facilitating the formation of hybrid materials by promoting adhesion between organic and inorganic components .

The compound is known for its reactivity, particularly in polymerization processes, where it can enhance the properties of various materials, including adhesives, coatings, and composites. It is often stabilized with butylated hydroxytoluene to prevent premature polymerization during storage .

- Polymerization: It can undergo free radical polymerization, forming cross-linked networks that improve mechanical properties and thermal stability.

- Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanol groups that can further react with other silanes or substrates.

- Esterification: The acrylate group can react with various nucleophiles, facilitating the formation of ester bonds in copolymerization reactions .

The synthesis of 3-(trimethoxysilyl)propyl acrylate typically involves the reaction of acrylic acid with trimethoxysilane in the presence of catalysts to facilitate esterification. Here’s a simplified overview of the process:

- Reactants: Trimethoxysilane and acrylic acid.

- Catalyst: Acidic or basic catalysts may be used to promote the reaction.

- Reaction Conditions: The reaction is usually conducted under controlled temperatures to optimize yield and minimize side reactions.

- Purification: The product is purified through distillation or chromatography to remove unreacted materials and by-products .

3-(Trimethoxysilyl)propyl acrylate finds extensive applications across various industries:

- Adhesives: Enhances adhesion between dissimilar materials.

- Coatings: Improves durability and resistance to environmental factors.

- Composites: Used in the formulation of hybrid materials that require both organic and inorganic components.

- Sealants: Provides improved bonding capabilities in construction applications .

Interaction studies involving 3-(trimethoxysilyl)propyl acrylate focus on its compatibility with different substrates and how it influences the properties of composite materials. Research indicates that its incorporation into polymer matrices can significantly enhance thermal conductivity and mechanical strength, particularly when combined with fillers like silica or alumina .

Several compounds share structural similarities with 3-(trimethoxysilyl)propyl acrylate. Below is a comparison highlighting their uniqueness:

3-(Trimethoxysilyl)propyl acrylate stands out due to its combination of acrylate reactivity and silane functionality, making it particularly effective in applications requiring strong bonding between organic polymers and inorganic substrates.

Traditional synthesis of 3-(trimethoxysilyl)propyl acrylate involves nucleophilic substitution reactions between chloropropyltrimethoxysilane and acrylate salts. For example, 3-chloropropyltrimethoxysilane reacts with potassium acrylate in the presence of phase transfer catalysts like tetrabutylammonium bromide (TBAB) under anhydrous conditions. This method typically operates at 60–80°C for 6–12 hours, achieving yields of 75–85%. Side reactions, such as acrylate homopolymerization, are mitigated using inhibitors like hydroquinone monomethyl ether (MEHQ).

A comparative analysis of reaction parameters is shown below:

| Reactant Ratio (Silane:Acrylate) | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|---|

| 1:1.2 | 70 | 1.5 | 78 |

| 1:1.5 | 80 | 2.0 | 85 |

| 1:1.0 | 60 | 1.0 | 72 |

The reaction kinetics follow second-order behavior, with activation energies of ~45 kJ/mol. Challenges include moisture sensitivity of alkoxysilane precursors and competing hydrolysis reactions, necessitating strict anhydrous conditions.

Group Transfer Polymerization Strategies for Controlled Architectures

Group transfer polymerization (GTP) enables precise control over molecular weight distributions when synthesizing acrylate-functional silane oligomers. Using silyl ketene acetals as initiators, GTP facilitates the polymerization of 3-(trimethoxysilyl)propyl acrylate with narrow dispersity (Ð < 1.2). A typical protocol involves:

- Dissolving monomers in tetrahydrofuran (THF) at −78°C.

- Initiating polymerization with tris(dimethylamino)sulfonium bifluoride.

- Quenching with methanol after reaching >95% conversion.

This method produces block copolymers with well-defined architectures, such as poly(methyl methacrylate)-block-poly(3-(trimethoxysilyl)propyl acrylate), which self-assemble into silica-rich domains during sol-gel processing. The table below contrasts GTP with free-radical approaches:

| Parameter | GTP | Free-Radical Polymerization |

|---|---|---|

| Dispersity (Ð) | 1.1–1.3 | 1.5–2.5 |

| Conversion (%) | >95 | 70–85 |

| Functional Group Retention | >98% | 80–90% |

Sol-Gel Co-Polycondensation with Tetraethyl Orthosilicate

Co-condensation of 3-(trimethoxysilyl)propyl acrylate with tetraethyl orthosilicate (TEOS) creates hybrid organic-inorganic networks. A representative formulation contains:

Hydrolysis occurs at 25°C for 24 hours, followed by polycondensation at 90°C. The resulting materials exhibit dual-phase morphology, with silica domains (2–5 nm) dispersed in the polymer matrix. Mechanical properties correlate with TEOS content:

| TEOS (mol%) | Hardness (GPa) | Pore Volume (cm³/g) |

|---|---|---|

| 0 | 0.12 | 0.05 |

| 30 | 0.50 | 0.12 |

| 50 | 1.20 | 0.18 |

FT-IR analysis confirms Si–O–Si network formation at 1080 cm⁻¹, while acrylate C=O stretches remain intact at 1720 cm⁻¹.

Reactive Extrusion Techniques for Bulk Production

Reactive extrusion enables continuous production of 3-(trimethoxysilyl)propyl acrylate-grafted polymers. In a twin-screw extruder, silane grafting occurs via free-radical mechanisms using peroxides like dicumyl peroxide (DCP). Key parameters include:

Optimized conditions achieve grafting efficiencies >90% with minimal homopolymerization (<5%). Post-extrusion, moisture crosslinking at 80°C for 24 hours increases gel content to 55–70%.

Influence of Catalysts on Reaction Kinetics

Dibutyltin dilaurate (DBTL) accelerates both condensation and crosslinking reactions. At 0.5 wt% loading, DBTL reduces the gelation time of 3-(trimethoxysilyl)propyl acrylate/TEOS systems from 8 hours to 45 minutes. The catalytic activity follows the order:

DBTL > zinc octoate > titanium isopropoxide

Kinetic studies reveal an Arrhenius-type temperature dependence, with DBTL lowering activation energy from 68 kJ/mol (uncatalyzed) to 42 kJ/mol. Over-catalyzation (>1.0 wt%) causes premature phase separation in hybrid systems, reducing tensile strength by 30–40%.

The spectroscopic characterization of 3-(Trimethoxysilyl)propyl acrylate and its hydrolysis intermediates provides critical insights into the molecular transformations occurring during the sol-gel process. The compound, with molecular formula C₉H₁₈O₅Si and molecular weight 234.32 g/mol, exhibits distinctive spectroscopic signatures that evolve as hydrolysis proceeds [2].

Fourier Transform Infrared Spectroscopy Analysis

Fourier Transform Infrared spectroscopy serves as a fundamental tool for monitoring the hydrolysis progression of 3-(Trimethoxysilyl)propyl acrylate. The pristine compound displays characteristic absorption bands that undergo systematic changes upon exposure to moisture [3]. The carbonyl stretch of the acrylate ester group appears prominently at approximately 1866.92 cm⁻¹, representing the asymmetric stretch of the C=O bond [3]. The vinyl C=C stretch manifests at 1641.23 cm⁻¹, confirming the presence of the polymerizable acrylate functionality [3].

The silicon-oxygen-methyl bending vibration occurs at 1207.02 cm⁻¹, while the symmetric C-O-C stretch is observed at 1076.54 cm⁻¹ [3]. The asymmetric Si-CH₂ stretch appears at 838.99 cm⁻¹, providing evidence of the propyl linker between the silicon center and the acrylate group [3]. During hydrolysis, the emergence of broad absorption bands in the 3500-3300 cm⁻¹ region indicates the formation of silanol (Si-OH) groups and the presence of molecular water [18].

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| C=O asymmetric stretch | 1866.92 | Acrylate ester carbonyl |

| C=C stretch | 1641.23 | Vinyl double bond |

| Si-O-CH₃ bending | 1207.02 | Methoxy group |

| C-O-C symmetric stretch | 1076.54 | Ether linkage |

| Si-CH₂ asymmetric stretch | 838.99 | Propyl linker |

Nuclear Magnetic Resonance Characterization

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 3-(Trimethoxysilyl)propyl acrylate and its hydrolysis products. ²⁹Si Nuclear Magnetic Resonance employs distortionless enhancement by polarization transfer techniques to identify polymerization products under conditions that minimize signal loss [14]. The B3LYP density functional method with 6-31G basis set accurately predicts ²⁹Si-¹H scalar coupling constants for organoalkoxysilanes and siloxanes [14].

The hydrolysis intermediates exhibit characteristic Q^n structural units, where n represents the number of bridging oxygen bonds formed by SiO₄ tetrahedral units [27]. Q⁴ structures indicate fully condensed siloxane networks, while Q³ and Q² structures confirm incomplete condensation reactions [27]. The progression from T⁰ (non-hydrolyzed trimethoxysilyl) through T¹, T², and T³ species reflects the sequential replacement of methoxy groups with hydroxyl groups and subsequent condensation to form siloxane bonds [14].

Raman Spectroscopic Investigation

Raman spectroscopy complements infrared analysis by providing information on molecular vibrations through inelastic light scattering. The technique proves particularly valuable for monitoring structural changes in the silicon-oxygen framework and the organic acrylate portion during hydrolysis [7]. The siloxane network formation can be tracked through characteristic Si-O-Si stretching modes, while the preservation of the acrylate functionality is confirmed by the persistence of C=C and C=O vibrational modes [7].

X-Ray Diffraction Studies of Hybrid Network Crystallinity

X-ray diffraction analysis reveals the crystalline structure evolution of 3-(Trimethoxysilyl)propyl acrylate-based hybrid networks during polymerization and cross-linking processes. The technique provides essential information about the degree of crystallinity and the formation of ordered phases within the organic-inorganic hybrid materials [27].

Crystalline Phase Development

The pristine 3-(Trimethoxysilyl)propyl acrylate exhibits minimal crystalline character due to its liquid state at room temperature [4]. However, upon hydrolysis and condensation, the formation of siloxane networks introduces varying degrees of structural order [27]. Wide-angle X-ray diffraction patterns reveal the presence of both amorphous and semi-crystalline regions within the hybrid network [27].

The degree of crystallinity significantly influences the physical, mechanical, and biological properties of the resulting hybrid materials [27]. Crystalline phases typically manifest as sharp diffraction peaks superimposed on broad amorphous halos characteristic of the siloxane network [27]. The intensity and position of these peaks provide quantitative information about the crystalline fraction and the specific crystalline phases present [27].

Hybrid Network Structure Analysis

X-ray diffraction studies of hybrid networks formed from 3-(Trimethoxysilyl)propyl acrylate reveal the complex interplay between organic and inorganic components. The siloxane framework exhibits characteristic diffraction features associated with Si-O-Si bond networks, while the organic acrylate segments contribute to both crystalline and amorphous regions [27]. The analysis of diffraction patterns allows for the determination of d-spacings, which correlate with the molecular packing and intermolecular interactions within the hybrid structure [27].

| Crystalline Phase | d-spacing (Å) | Relative Intensity | Structural Assignment |

|---|---|---|---|

| Siloxane network | 4.2-4.8 | High | Si-O-Si framework |

| Organic lamellae | 12.5-15.2 | Medium | Acrylate chain packing |

| Mixed phase | 8.1-9.3 | Low | Organic-inorganic interface |

Atomic Force Microscopy of Surface Morphological Evolution

Atomic Force Microscopy provides nanoscale resolution imaging of surface morphological changes occurring during the formation and curing of 3-(Trimethoxysilyl)propyl acrylate-based hybrid materials. The technique measures atomic interactions between a well-defined tip and the surface, enabling visualization of topographical features with sub-nanometer resolution [16].

Surface Topography Analysis

Atomic Force Microscopy reveals the progressive evolution of surface morphology as 3-(Trimethoxysilyl)propyl acrylate undergoes hydrolysis, condensation, and polymerization reactions. Initial surface features reflect the molecular-scale organization of the pristine compound, while subsequent morphological changes indicate the formation of increasingly complex network structures [16]. The cantilever deflection measurements provide quantitative information about surface roughness, domain sizes, and the spatial distribution of different phases within the hybrid material [16].

Two-dimensional and three-dimensional imaging capabilities allow for comprehensive characterization of surface features ranging from individual molecular domains to larger-scale phase-separated regions [16]. Line scan analysis reveals height profiles that quantify surface roughness parameters, while areal evaluation provides statistical measures of surface texture [16]. The technique can also detect chemical, electrical, and magnetic differences across the surface, providing additional insights into the heterogeneous nature of the hybrid material [16].

Morphological Evolution During Curing

The curing process of 3-(Trimethoxysilyl)propyl acrylate-based systems involves multiple competing reactions, including siloxane condensation and acrylate polymerization. Atomic Force Microscopy monitoring throughout the curing process reveals the temporal evolution of surface morphology [16]. Initial stages typically show relatively smooth surfaces with minimal topographical variation, reflecting the liquid-like nature of the uncured material [16].

As hydrolysis proceeds, the formation of silanol intermediates leads to increased surface roughness and the emergence of nanoscale features corresponding to condensed siloxane domains [16]. Continued curing results in the development of more complex morphologies, including phase-separated regions where organic and inorganic components exhibit different mechanical properties [16]. The final cured state displays a characteristic morphology that reflects the balance between organic and inorganic network formation [16].

Molecular Weight Distribution via Gel Permeation Chromatography

Gel Permeation Chromatography analysis of 3-(Trimethoxysilyl)propyl acrylate-based systems presents unique challenges due to the insoluble nature of cross-linked networks formed during polymerization. However, the technique provides valuable information about molecular weight distributions of soluble fractions and oligomeric species formed during the early stages of network development [25].

Soluble Fraction Analysis

The characterization of polymer networks through Gel Permeation Chromatography requires specialized approaches to handle the insolubility of cross-linked materials [25]. For 3-(Trimethoxysilyl)propyl acrylate systems, the analysis focuses on the sol fraction, which consists of uncross-linked oligomers and linear polymer chains that remain soluble in appropriate solvents [25]. The molecular weight distribution of this soluble fraction provides insights into the polymerization kinetics and the extent of cross-linking reactions [25].

Gel Permeation Chromatography separation is based on molecular size, allowing for the determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) [25]. These parameters characterize the breadth of the molecular weight distribution and provide information about the polymerization mechanism [25]. For hybrid systems containing both siloxane and acrylate functionalities, the molecular weight distribution reflects the complex interplay between different polymerization pathways [25].

| Sample Condition | Mn (g/mol) | Mw (g/mol) | PDI | Sol Fraction (%) |

|---|---|---|---|---|

| Initial oligomers | 850-1200 | 1400-2100 | 1.6-1.8 | 100 |

| Partial cure | 2200-3500 | 4800-7200 | 2.1-2.4 | 75-85 |

| Advanced cure | 5500-8200 | 15000-22000 | 2.7-3.1 | 35-50 |

Network Formation Kinetics

The evolution of molecular weight distributions during the polymerization of 3-(Trimethoxysilyl)propyl acrylate provides information about network formation kinetics [25]. Early stages of polymerization show relatively narrow molecular weight distributions characteristic of step-growth polymerization mechanisms [25]. As cross-linking progresses, the distributions broaden significantly, and the gel fraction increases at the expense of the soluble fraction [25].

The gel point, defined as the critical conversion at which an infinite network first forms, can be estimated from the molecular weight evolution measured by Gel Permeation Chromatography [25]. Beyond the gel point, the molecular weight of the sol fraction may initially increase due to continued polymerization, followed by a decrease as low molecular weight species become incorporated into the growing network [25]. This behavior is characteristic of cross-linking systems and provides valuable information about the network formation mechanism [25].

Computational Modeling of Siloxane-Acrylate Conformational Dynamics

Computational modeling approaches provide molecular-level insights into the conformational dynamics and structural evolution of 3-(Trimethoxysilyl)propyl acrylate during hydrolysis, condensation, and polymerization processes. Advanced quantum mechanical and molecular dynamics methods enable detailed investigation of reaction mechanisms and structural transformations [19] [20].

Quantum Chemical Calculations

Density Functional Theory calculations using the B3LYP exchange-correlation functional with appropriate basis sets provide accurate predictions of molecular geometries, vibrational frequencies, and thermodynamic properties of 3-(Trimethoxysilyl)propyl acrylate and its derivatives [21]. The optimization of molecular structures reveals preferred conformations and identifies low-energy pathways for hydrolysis and condensation reactions [21]. Natural bond orbital analysis investigates conjugate interactions and charge transfer processes within the molecular system [21].

Frontier molecular orbital analysis calculates the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, providing insights into the electronic properties and reactivity of the compound [21]. The molecular electrostatic potential surfaces reveal regions of electrophilic and nucleophilic character, guiding predictions of intermolecular interactions and reaction sites [21]. These quantum chemical insights complement experimental observations and provide fundamental understanding of the molecular behavior [21].

Molecular Dynamics Simulations

Molecular dynamics simulations model the time-dependent behavior of 3-(Trimethoxysilyl)propyl acrylate systems at the atomic level [19] [20]. The AMBER potential with specialized organosilicon parameters accurately describes the bonding interactions and non-bonded forces within the hybrid system [20]. Canonical Monte Carlo simulations sample different conformational states and bonding topologies to identify thermodynamically favorable structures [20].

The polysiloxane bonding network formation involves both anchoring bonds (molecule-substrate interactions) and cross-linking bonds (molecule-molecule Si-O-Si bonds) [20]. Molecular dynamics results demonstrate that the ratio of anchoring bonds to cross-linking bonds depends on the total Si-O-Si bond density, with anchoring bonds typically dominating [20]. The Si-O-Si bond density significantly affects the lateral ordering of silane molecules, with increased bond density leading to molecular packing disorder [20].

| Simulation Parameter | Value Range | Physical Significance |

|---|---|---|

| Si-O-Si bond density | 2.5-4.8 bonds/nm² | Network connectivity |

| Anchoring bond ratio | 0.6-0.8 | Substrate adhesion |

| Molecular tilt angle | 15-35° | Surface organization |

| Diffusion coefficient | 10⁻⁹-10⁻⁷ cm²/s | Molecular mobility |

Conformational Analysis

The flexible propyl linker between the silicon center and the acrylate group allows for multiple conformational states in 3-(Trimethoxysilyl)propyl acrylate [11] [19]. Computational analysis reveals preferred conformations that minimize steric interactions while maintaining favorable electronic interactions [11]. The rotational barriers around C-C and Si-C bonds influence the molecular dynamics and the accessibility of different reaction sites [11].

The hydrolysis kinetics of the methoxy silane groups in 3-(Trimethoxysilyl)propyl acrylate exhibit a strong dependence on solution pH, following a characteristic U-shaped curve that demonstrates both specific acid and specific base catalysis [1] [2]. This pH-dependent behavior is fundamental to understanding the reactivity and processing conditions for this silane coupling agent.

Under acidic conditions (pH 2-3), the hydrolysis proceeds through a specific acid-catalyzed mechanism where hydronium ions (H₃O⁺) serve as the primary catalytic species [2]. The reaction mechanism involves protonation of the alkoxide groups, making the silicon center more electrophilic and susceptible to nucleophilic attack by water molecules [3]. Research has demonstrated that the hydrolysis rate constant can reach values of 21.8 to 31.5 h⁻¹ under these conditions [2], with the rate being directly proportional to the hydronium ion concentration according to the relationship: rate constant = 6.1 × [H⁺] M⁻¹ min⁻¹ at 39°C [2].

At neutral pH (approximately 7), the hydrolysis kinetics reach a minimum rate, with rate constants ranging from 1.2 to 1.6 h⁻¹ [2]. This minimum occurs because neither hydronium nor hydroxyl ions are present in sufficient concentrations to effectively catalyze the reaction, leaving only the much slower direct hydrolysis pathway through water molecules [4].

Under basic conditions (pH 9-11), the hydrolysis mechanism shifts to specific base catalysis, where hydroxyl ions (OH⁻) act as nucleophiles that directly attack the silicon center [2]. The base-catalyzed mechanism typically results in faster hydrolysis rates compared to acid catalysis, with rate constants ranging from 24.0 to 67.9 h⁻¹ [2]. This enhanced reactivity under alkaline conditions is attributed to the superior nucleophilicity of hydroxyl ions compared to water molecules.

The stepwise nature of methoxy group hydrolysis has been confirmed through nuclear magnetic resonance studies, which show that the three methoxy groups undergo sequential hydrolysis rather than simultaneous conversion [5]. The first methoxy group hydrolysis increases the electron density around silicon, facilitating the subsequent hydrolysis steps [6]. This stepwise mechanism is particularly important for controlling the degree of hydrolysis and preventing premature condensation reactions.

| pH Range | Hydrolysis Rate Constant (h⁻¹) | Mechanism Type | Primary Active Species | Reaction Pathway |

|---|---|---|---|---|

| 2-3 (Acidic) | 21.8 - 31.5 | Specific acid catalyzed | H₃O⁺ (hydronium ion) | Protonation of alkoxide → nucleophilic attack |

| 7 (Neutral) | 1.2 - 1.6 | Minimum rate | Water molecules | Direct hydrolysis (slow) |

| 9-11 (Basic) | 24.0 - 67.9 | Specific base catalyzed | OH⁻ (hydroxyl ion) | Nucleophilic OH⁻ attack on Si |

Temperature significantly affects the hydrolysis kinetics, with activation energies typically ranging from 40 to 60 kJ/mol [2]. The water-to-silane ratio also plays a crucial role, with optimal hydrolysis requiring a stoichiometric water ratio of approximately 1.5 for complete conversion of all three methoxy groups [2].

Radical Polymerization Behavior of Acrylate Functionality

The acrylate functionality in 3-(Trimethoxysilyl)propyl acrylate exhibits characteristic free radical polymerization behavior that follows well-established kinetic principles while being influenced by the presence of the trimethoxysilyl group [7] [8]. The polymerization proceeds through the classical initiation, propagation, and termination steps, but the silicon-containing pendant group introduces unique aspects to the reaction dynamics.

The propagation kinetics of the acrylate group demonstrate first-order dependence on monomer concentration and half-order dependence on initiator concentration under typical polymerization conditions [8]. The propagation rate constant (kp) for 3-(Trimethoxysilyl)propyl acrylate has been measured at various temperatures, showing Arrhenius behavior with values ranging from 8.5 × 10³ L mol⁻¹ s⁻¹ at 25°C to 8.2 × 10⁴ L mol⁻¹ s⁻¹ at 100°C [8]. The activation energy for propagation is approximately 32 kJ/mol, which is consistent with other acrylate monomers.

The reactivity of the acrylate double bond is significantly higher than that of the vinyl groups, as demonstrated in comparative studies where acrylate conversion reached 80% within the first 5 seconds of irradiation, while vinyl groups showed minimal reaction during this period [9]. This preferential reactivity allows for controlled sequential polymerization, where the acrylate functionality polymerizes first, followed by slower reactions of other unsaturated groups.

Termination reactions in 3-(Trimethoxysilyl)propyl acrylate polymerization occur primarily through disproportionation rather than combination, particularly at temperatures above 25°C [10]. Nuclear magnetic resonance analysis has confirmed that disproportionation products dominate, with the termination rate constant (kt) increasing from 3.2 × 10⁷ L mol⁻¹ s⁻¹ at 25°C to 7.5 × 10⁷ L mol⁻¹ s⁻¹ at 100°C [10].

| Temperature (°C) | Propagation Rate Constant (kp) (L mol⁻¹ s⁻¹) | Termination Rate Constant (kt) (L mol⁻¹ s⁻¹) | Conversion at Gel Point (%) | Reaction Order |

|---|---|---|---|---|

| 25 | 8.5 × 10³ | 3.2 × 10⁷ | 15 | 1.2 |

| 50 | 2.1 × 10⁴ | 4.1 × 10⁷ | 12 | 1.1 |

| 80 | 4.8 × 10⁴ | 5.8 × 10⁷ | 8 | 1.0 |

| 100 | 8.2 × 10⁴ | 7.5 × 10⁷ | 6 | 0.9 |

The presence of the trimethoxysilyl group influences the polymerization behavior through both steric and electronic effects [11]. The bulky silane group creates steric hindrance that slightly reduces the propagation rate compared to simple acrylates, but this effect is relatively minor compared to the overall reactivity enhancement provided by the acrylate functionality.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization, have been successfully applied to 3-(Trimethoxysilyl)propyl acrylate, demonstrating linear molecular weight evolution with conversion and narrow molecular weight distributions (Mw/Mn = 1.20-1.40) [11]. These controlled conditions allow for the synthesis of well-defined polymers with predictable molecular weights and architectures.

Secondary reactions, including backbiting and beta-scission, become increasingly important at elevated temperatures [12] [13]. Backbiting reactions can lead to the formation of mid-chain radicals, which subsequently undergo propagation to create short-chain branches or beta-scission to form macromonomers. The rate of these secondary reactions increases exponentially with temperature, following activation energies of 60-80 kJ/mol.

Condensation Pathways in Hybrid Organic-Inorganic Matrices

The formation of hybrid organic-inorganic matrices through condensation reactions of 3-(Trimethoxysilyl)propyl acrylate follows multiple pathways that depend on reaction conditions, pH, and the presence of other reactive species [14] [15]. These condensation reactions are fundamental to creating the interpenetrating networks that provide the unique properties of hybrid materials.

The primary condensation mechanism involves the formation of siloxane (Si-O-Si) bonds through the elimination of water or alcohol from silanol groups [15]. This process, known as oxolation, proceeds according to the reaction: Si-OH + HO-Si → Si-O-Si + H₂O [16]. The oxolation reaction is favored under mildly acidic conditions (pH 2-4) where silanol groups are partially protonated, making them more reactive toward condensation [17].

Under different pH conditions, alternative condensation pathways become prominent. Olation reactions involve the formation of hydroxo bridges when the coordination of silicon atoms is not fully satisfied [14]. These reactions lead to more complex, branched network structures rather than the linear chains typically formed through oxolation. The activation energy for olation is typically lower (38 kJ/mol) compared to oxolation (45 kJ/mol), making it kinetically favored under certain conditions [14].

Self-condensation of 3-(Trimethoxysilyl)propyl acrylate molecules leads to the formation of silsesquioxane structures with the general formula [RSiO₃/₂]n, where R represents the propyl acrylate functional group [16]. These structures can adopt various morphologies, including linear chains, cyclic oligomers, and three-dimensional cage structures, depending on the condensation conditions and degree of conversion.

| Condensation Type | Reaction Mechanism | pH Dependence | Network Type | Activation Energy (kJ/mol) |

|---|---|---|---|---|

| Oxolation | M-OH + HO-M → M-O-M + H₂O | Favored at pH 2-4 | Linear chains | 45 |

| Olation | Formation of hydroxo bridges | Coordination dependent | Branched structures | 38 |

| Self-condensation | Si-OH + HO-Si → Si-O-Si + H₂O | Occurs at all pH ranges | Siloxane networks | 52 |

| Cross-condensation | Si-OH + M-OH → Si-O-M + H₂O | Substrate specific | Hybrid networks | 48 |

Cross-condensation reactions occur when silanol groups react with hydroxyl groups on inorganic substrates or other metal-containing species [18]. These reactions are crucial for creating true hybrid materials where the organic and inorganic phases are covalently bonded. The reactivity toward cross-condensation varies significantly with the nature of the substrate, with siliceous materials showing the highest reactivity, followed by aluminum and titanium oxides.

The kinetics of condensation reactions are strongly influenced by the water-to-silane ratio [2]. At low water ratios (less than stoichiometric), condensation proceeds rapidly and can lead to gelation before complete hydrolysis is achieved. Higher water ratios favor complete hydrolysis but may slow the subsequent condensation due to dilution effects and competition between hydrolysis and condensation equilibria.

Catalysts play a crucial role in directing the condensation pathways [17]. Acid catalysts promote linear condensation through oxolation mechanisms, while base catalysts favor the formation of more highly branched, compact structures. The choice of catalyst system allows for control over the final network architecture and properties of the hybrid material.

The presence of organic functional groups can also influence condensation behavior through hydrogen bonding and steric effects [16]. The acrylate group in 3-(Trimethoxysilyl)propyl acrylate can participate in hydrogen bonding with silanol groups, potentially affecting the local organization and condensation kinetics of the hybrid network formation.

Crosslinking Dynamics During UV/EB Curing Processes

The crosslinking dynamics of 3-(Trimethoxysilyl)propyl acrylate during ultraviolet and electron beam curing processes involve complex photochemical and radiation-induced reactions that lead to the formation of highly crosslinked networks [19] [20]. These curing processes offer rapid, efficient crosslinking with minimal thermal input, making them particularly valuable for industrial applications.

Under ultraviolet irradiation at 350 nanometers, the crosslinking process proceeds through photoinitiator-mediated free radical generation [21]. The reaction follows second-order kinetics with respect to radical concentration, with crosslinking rates increasing exponentially with irradiation intensity [22]. Typical curing times range from 10 to 60 seconds, achieving conversion efficiencies of approximately 85% under standard processing conditions [19].

The wavelength of ultraviolet radiation significantly affects crosslinking efficiency and mechanism [21]. Irradiation at 254 nanometers provides higher energy photons that can directly activate the acrylate functionality, resulting in faster curing times (5-30 seconds) and higher conversion efficiencies (92%) compared to longer wavelength radiation [21]. However, the higher energy also increases the risk of chain scission reactions, particularly in the polymer backbone.

Electron beam curing represents the most efficient crosslinking method for 3-(Trimethoxysilyl)propyl acrylate systems [20] [23]. The high-energy electrons (typically 200-300 kilovolts) directly ionize the material, creating free radicals without the need for photoinitiators [24]. This direct ionization mechanism leads to extremely rapid curing times of 0.5 to 5 seconds and conversion efficiencies exceeding 95% [20].

| Curing Method | Curing Time | Conversion Efficiency (%) | Crosslink Density (mol/cm³) | Energy Requirements (J/cm²) |

|---|---|---|---|---|

| UV Radiation (350 nm) | 10-60 seconds | 85 | 2.1 × 10⁻³ | 0.5 |

| UV Radiation (254 nm) | 5-30 seconds | 92 | 2.8 × 10⁻³ | 0.3 |

| Electron Beam (200 kV) | 1-5 seconds | 95 | 3.5 × 10⁻³ | 20-40 |

| Electron Beam (300 kV) | 0.5-2 seconds | 98 | 4.2 × 10⁻³ | 35-50 |

The crosslinking dynamics exhibit distinct phases during the curing process [25]. Initial radical formation occurs rapidly, followed by a propagation phase where crosslinks form throughout the material matrix. The final phase involves termination reactions and the establishment of the final network structure. The relative duration of these phases depends on the curing method and processing conditions.

Oxygen inhibition represents a significant challenge in ultraviolet curing processes [19]. Molecular oxygen acts as a radical scavenger, particularly at surfaces exposed to air, leading to reduced conversion and tacky surface layers. This inhibition is less pronounced in electron beam curing due to the higher energy and radical flux, but inert atmosphere processing is still often employed to maximize efficiency [20].

The crosslink density achieved through these curing processes directly correlates with the mechanical and thermal properties of the final material [19]. Higher crosslink densities, typically achieved through electron beam curing, result in increased modulus, hardness, and thermal stability, but may also lead to increased brittleness and reduced elongation at break.

Temperature effects during curing are minimal for ultraviolet processes but can become significant for electron beam curing due to the high energy deposition rates [23]. The heat generated can accelerate secondary reactions and may lead to thermal degradation if not properly controlled through dose rate optimization and thermal management.

Network formation heterogeneity is an important consideration in crosslinking dynamics [19]. Rapid curing can lead to regions of varying crosslink density due to diffusion limitations and local variations in radical concentration. This heterogeneity affects the final material properties and can be minimized through optimized curing conditions and formulation design.

Substrate-Specific Reactivity with Metal Oxides and Polymers

The reactivity of 3-(Trimethoxysilyl)propyl acrylate with different substrates varies significantly depending on surface chemistry, hydroxyl density, and electronic properties of the substrate materials [26] [27]. Understanding these substrate-specific interactions is crucial for optimizing adhesion and interfacial properties in composite systems.

Silica substrates exhibit the highest reactivity with 3-(Trimethoxysilyl)propyl acrylate due to their abundant surface hydroxyl groups and chemical compatibility [27]. The silanol groups on silica surfaces (approximately 5.0 OH/nm²) readily undergo condensation reactions with the hydrolyzed silane, forming strong Si-O-Si bonds with bond strengths reaching 450 N/m [27]. The reaction mechanism involves hydrogen bonding of silanol groups followed by condensation during heating or drying, resulting in covalent linkages at the interface [28].

Titanium dioxide surfaces demonstrate enhanced reactivity compared to silica, with surface hydroxyl densities of approximately 12.0 OH/nm² [26]. However, the bond strength (380 N/m) is slightly lower than silica due to the different electronic environment around titanium centers [26]. The higher surface energy of titanium dioxide (38 mJ/m²) facilitates initial wetting and contact, but the coordination environment of titanium can lead to different bonding configurations compared to silicon-based substrates.

Aluminum oxide substrates show intermediate reactivity with surface hydroxyl densities of 8.0 OH/nm² and bond strengths of 420 N/m [29]. The amphoteric nature of aluminum oxide allows for bonding under a wider range of pH conditions compared to silica, making it particularly useful in applications where processing pH cannot be precisely controlled [29].

| Substrate Type | Surface Hydroxyl Density (OH/nm²) | Bond Strength (N/m) | Reaction Temperature (°C) | Interfacial Energy (mJ/m²) |

|---|---|---|---|---|

| Silica (SiO₂) | 5.0 | 450 | 25-150 | 42 |

| Titanium dioxide (TiO₂) | 12.0 | 380 | 80-200 | 38 |

| Aluminum oxide (Al₂O₃) | 8.0 | 420 | 60-180 | 45 |

| Iron oxide (Fe₂O₃) | 6.5 | 340 | 100-250 | 35 |

| Polymer (PMMA) | 0.2 | 180 | 120-180 | 25 |

Iron oxide substrates present unique reactivity characteristics due to their variable oxidation states and magnetic properties [26]. The surface hydroxyl density (6.5 OH/nm²) is moderate, but the bond strength (340 N/m) is reduced compared to other metal oxides due to the tendency for iron oxide to undergo redox reactions that can weaken interfacial bonds [30].

Polymer substrates, exemplified by polymethyl methacrylate, show fundamentally different interaction mechanisms [31]. The low surface hydroxyl density (0.2 OH/nm²) means that direct condensation reactions are minimal [31]. Instead, bonding occurs through physical interactions, hydrogen bonding, and chemical reactions with oxidized surface groups formed during processing or surface treatment [32].

The reactivity with polymer substrates can be enhanced through surface modification or the presence of reactive functional groups [31]. Studies have shown that oxidation of polymer surfaces during high-temperature processing creates carbonyl groups that can react with the amino-functional derivatives of silane coupling agents, forming amide bonds with strengths approaching those of inorganic substrates [31].

Temperature requirements for effective bonding vary significantly among substrate types [27]. Silica-based systems can achieve good adhesion at relatively low temperatures (25-150°C), while iron oxide systems typically require higher temperatures (100-250°C) to achieve optimal bonding [27]. These temperature requirements reflect the activation energies for the various bonding mechanisms and the need to remove physisorbed water from substrate surfaces.

The interfacial energy between the silane and substrate provides a measure of the thermodynamic driving force for adhesion [32]. Higher interfacial energies (such as with aluminum oxide at 45 mJ/m²) indicate stronger interactions and better wetting, while lower values (such as with iron oxide at 35 mJ/m²) suggest weaker interactions that may require surface treatment or coupling agent modification to achieve optimal performance [32].

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.